Methyl 4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]benzoate
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Overview
Description
Methyl 4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]benzoate is a complex organic compound with the molecular formula C20H21NO4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylacetic acid with pyrrolidine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the pyrrolidine derivative. This intermediate is then reacted with methyl 4-carboxybenzoate under esterification conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of 4-formylbenzoate or 4-carboxybenzoate derivatives.
Reduction: Formation of 4-hydroxybenzoate derivatives.
Substitution: Formation of various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and selectivity towards its targets. The benzoate ester moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-methoxyphenyl)propionate: Similar in structure but lacks the pyrrolidine ring.
Methyl 4-(4-methoxyphenyl)pyrrolidine-1-carboxylate: Similar but with a different ester group.
Uniqueness
Methyl 4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]benzoate is unique due to the presence of both the pyrrolidine ring and the benzoate ester, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-24-18-9-7-14(8-10-18)17-11-12-21(13-17)19(22)15-3-5-16(6-4-15)20(23)25-2/h3-10,17H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHIGRXWJACFIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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